molecular formula C21H21N3O5 B14971282 3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B14971282
M. Wt: 395.4 g/mol
InChI Key: DBWXRYXERIVPAM-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyrimidine core, which is a common structural motif in many biologically active molecules.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 3,4-dimethylbenzylamine in the presence of a suitable catalyst, followed by cyclization and subsequent functional group modifications. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where halogenation or nitration can be achieved using reagents like bromine or nitric acid.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can serve as a probe to study enzyme-substrate interactions and protein-ligand binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydropyrimidine core can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include:

    3,4-Dimethoxyphenyl isocyanate: Shares the 3,4-dimethoxyphenyl group but differs in its functional groups and reactivity.

    3,4-Dimethylphenyl isocyanate: Contains the 3,4-dimethylphenyl group and is used in similar synthetic applications.

    3,4-Dimethoxyphenyl isothiocyanate: Similar in structure but contains an isothiocyanate group, leading to different reactivity and applications.

The uniqueness of 3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide lies in its specific combination of functional groups and the tetrahydropyrimidine core, which provides distinct chemical and biological properties.

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C21H21N3O5/c1-12-5-6-14(9-13(12)2)23-19(25)16-11-22-21(27)24(20(16)26)15-7-8-17(28-3)18(10-15)29-4/h5-11H,1-4H3,(H,22,27)(H,23,25)

InChI Key

DBWXRYXERIVPAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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